molecular formula C24H28O9 B589711 [(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate CAS No. 134455-95-1

[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate

Cat. No.: B589711
CAS No.: 134455-95-1
M. Wt: 460.479
InChI Key: ZKPQWDXTJKFKDU-MPROZZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate is a natural product found in Antillogorgia bipinnata with data available.

Scientific Research Applications

Research on Oxetane Formation and Its Implications

Research by Mosimann and Vogel (2000) in "Heterocycles" explores the oxetane formation by 1,3-migration in certain cation intermediates. This study indicates a possible pathway for the formation of complex oxetane structures which could be related to the compound , providing insight into potential synthetic routes and reactions involving similar complex molecules (Mosimann & Vogel, 2000).

Triazole Fatty Acid Derivatives Synthesis

Jie, Pasha, and Alam (1998) have conducted research on synthesizing novel triazole derivatives from activated acetylenic fatty acid esters, as detailed in "Chemistry and Physics of Lipids." This research may provide insights into the synthesis and functionalization of similar complex organic compounds, which can be applicable to the compound of interest (Jie, Pasha, & Alam, 1998).

Antifungal Studies on Geranyl Acetate Derivatives

A study by Khayyat and Sameeh (2017) in the "Saudi Pharmaceutical Journal" on the antifungal activity of geranyl acetate and its derivatives indicates the potential biological activity of similar complex organic molecules. This could suggest possible research directions into the bioactivity of the given compound, especially in terms of its potential antifungal properties (Khayyat & Sameeh, 2017).

Studies on Nickel, Copper, and Zinc Complexes

Research by Alcock et al. (1987) in "Journal of The Chemical Society-Dalton Transactions" focuses on the complexes of penta-azamacrocyclic ligands. This study may provide valuable information on the coordination chemistry and potential applications of the compound , especially in forming complexes with transition metals (Alcock et al., 1987).

Properties

CAS No.

134455-95-1

Molecular Formula

C24H28O9

Molecular Weight

460.479

InChI

InChI=1S/C24H28O9/c1-11-6-18-21-23(4,33-21)9-14-7-15(22(27)31-14)17(29-12(2)25)8-16(24(5)10-28-24)20(19(11)32-18)30-13(3)26/h6-7,14,16-17,20-21H,8-10H2,1-5H3/t14-,16+,17-,20+,21-,23+,24?/m0/s1

InChI Key

ZKPQWDXTJKFKDU-MPROZZDNSA-N

SMILES

CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C5(CO5)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate

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